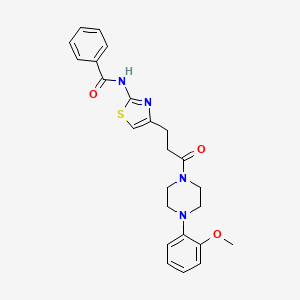

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c1-31-21-10-6-5-9-20(21)27-13-15-28(16-14-27)22(29)12-11-19-17-32-24(25-19)26-23(30)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVYTHPSPRNCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have shown potent antiproliferative activity against hela (human cervical cancer) and a549 (human lung cancer) cell lines.

Mode of Action

Similar compounds have been found to induce apoptosis and cause g1-phase arrest in the cell division cycle. This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.

Biochemical Pathways

The induction of apoptosis and disruption of the cell cycle suggest that the compound may affect pathways related to cell growth and survival.

Result of Action

The compound’s action results in the induction of apoptosis and G1-phase arrest in the cell division cycle. This leads to a decrease in the proliferation of cancer cells, thereby inhibiting tumor growth.

Biological Activity

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Benzamide

- Piperazine Moiety : Contributes to receptor binding affinity

- Thiazole Ring : Imparts unique biological activity

- Methoxyphenyl Group : Enhances lipophilicity and receptor interaction

The molecular formula is , indicating a complex structure that may influence its biological interactions.

Research indicates that compounds similar to N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide often interact with various neurotransmitter receptors, particularly dopamine receptors. Notably, modifications to the piperazine ring can enhance selectivity for D3 over D2 receptors, which is crucial for minimizing side effects associated with non-selective dopamine receptor antagonism .

Antipsychotic Properties

The compound has been investigated for its antipsychotic potential. Studies suggest that it may exhibit antagonist activity at dopamine D3 receptors, which are implicated in the modulation of mood and behavior. Enhanced selectivity for D3 receptors could lead to fewer extrapyramidal side effects compared to traditional antipsychotics .

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. The thiazole moiety is known for its role in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro assays have shown that compounds with similar structures can inhibit tumor growth in several cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antipsychotic | D3 receptor antagonist | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Modulation of neurotransmitter levels |

Case Studies

- Antipsychotic Efficacy : A study involving a series of piperazine derivatives demonstrated that specific modifications could enhance affinity for D3 receptors while reducing binding to D2 receptors. This resulted in improved efficacy in animal models of schizophrenia without the typical side effects associated with D2 antagonism .

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that compounds structurally related to N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide could significantly reduce cell viability, suggesting potential for development as anticancer agents .

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Compound 7a (CDD-1431) :

- Structure: Contains a benzamide group, a 5-methoxy-2-aminopyrimidine core, and a 4-(2-methoxyphenyl)piperazine moiety.

- Activity: Acts as a BMPR2-selective kinase inhibitor with nanomolar potency.

- Key Differences : Unlike the target compound, 7a incorporates a pyrimidine ring instead of a thiazole and includes a sulfonamide group. The thiazole in the target compound may enhance π-π stacking interactions in receptor binding .

Thiazole and Benzoxazole Derivatives

4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole :

- Synthesis : Achieved via TBTU-mediated coupling (28% yield), lower than benzoxazole analogs (67% yield).

- Physical Properties : Melting point 232–234°C, higher than many thiazole derivatives, suggesting greater crystallinity. The target compound’s melting point is unreported but may vary due to the 2-methoxyphenyl group’s steric effects .

Bivalent Benzothiazolone Ligands (e.g., 5j) :

- Structure : Features dual benzothiazolone groups linked via piperazine and alkyl chains.

- Activity: Designed for receptor cross-linking; monovalent analogs like the target compound may exhibit lower binding avidity but improved solubility .

Piperazine Substitution Effects

4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide :

- Structure : Replaces the 2-methoxyphenyl group with a phenyl ring and substitutes benzamide with 4-fluorobenzamide.

Compound 112254 :

Comparative Physicochemical Data

*Estimated based on structural similarity. †Predicted using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.